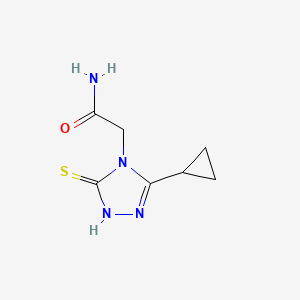
2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide is a synthetic molecule with potential applications in various fields of research. It has a molecular weight of 198.25 and a molecular formula of C7H10N4OS .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring that contains two nitrogen atoms and three carbon atoms. This ring is substituted with a sulfanyl group (-SH), an acetamide group (-C(O)NH2), and a cyclopropyl group (-C3H5) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 198.25 and a molecular formula of C7H10N4OS . Other properties such as boiling point, melting point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Drug Development
Triazole derivatives are notable in heterocyclic chemistry for their applications in drug development, offering potential for the creation of new pharmaceuticals with diverse biological activities. The structural variations of triazoles, including 1,2,4-triazoles, allow for the exploration of novel therapeutic agents against various diseases and conditions. The synthesis and modification of these compounds have led to advances in the treatment options available for conditions requiring antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral agents, among others (Ferreira et al., 2013).
Antimicrobial and Antibacterial Applications
Triazole derivatives have been extensively studied for their antimicrobial and antibacterial properties. These compounds have shown effectiveness against a wide range of bacterial strains, including resistant types. Their mode of action often involves inhibition of essential bacterial enzymes or interference with cell wall synthesis, making them promising candidates for addressing drug resistance issues. The research on 1,2,4-triazoles highlights their potential in developing new antimicrobial agents, with a particular focus on treating infections caused by Staphylococcus aureus and other pathogens (Li & Zhang, 2021).
Anticancer Research
The exploration of triazole derivatives in anticancer research is driven by their ability to modulate various biological pathways involved in cancer progression. These compounds can act on multiple targets within cancer cells, including enzymes and receptors critical for cell proliferation, survival, and metastasis. The versatility of triazole chemistry supports the design of molecules with enhanced selectivity and efficacy in cancer treatment strategies (Aggarwal & Sumran, 2020).
Propiedades
IUPAC Name |
2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c8-5(12)3-11-6(4-1-2-4)9-10-7(11)13/h4H,1-3H2,(H2,8,12)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKSOCPVAZTSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

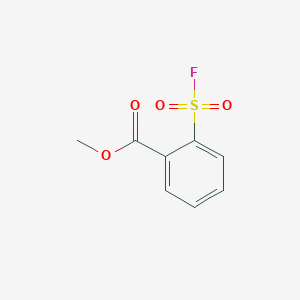
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2531944.png)
![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)
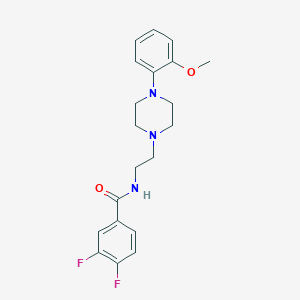
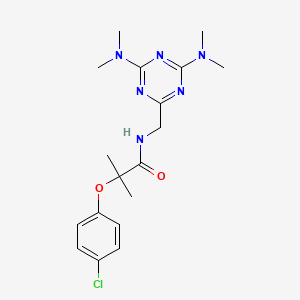
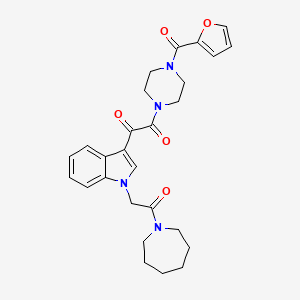
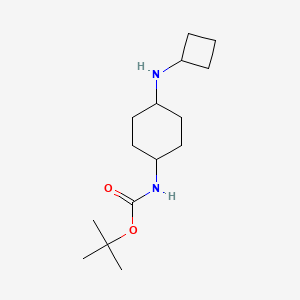
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2531955.png)
![Methyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)
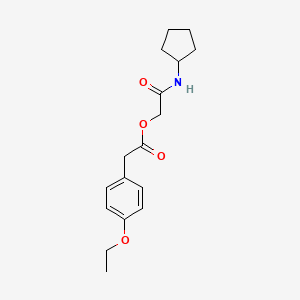
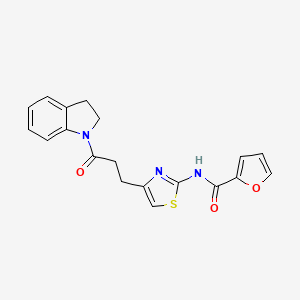
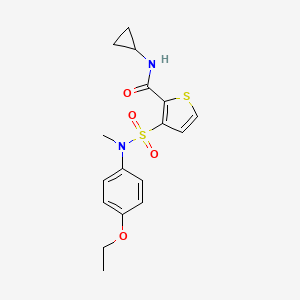
![N-(butan-2-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531963.png)